2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
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Overview
Description
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione is a complex organic compound with a molecular formula of C15H22N4O2S and a molecular weight of 322.43. This compound is notable for its unique structure, which includes a purine ring fused with a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of heptyl and methyl substituents, along with a purine derivative and a thiazole precursor. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds to 2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione include other purine and thiazole derivatives. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:
2-Heptyl-4-methylpurine: Similar in structure but lacks the thiazole ring, leading to different biological properties.
4-Methyl-7,8-dihydrothiazole: Contains the thiazole ring but lacks the purine moiety, resulting in distinct chemical and biological behavior. The uniqueness of this compound lies in its combined purine-thiazole structure, which imparts specific properties not found in its individual components.
Properties
IUPAC Name |
2-heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-3-4-5-6-7-8-19-13(20)11-12(17(2)15(19)21)16-14-18(11)9-10-22-14/h3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMMOLBHAGLKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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